Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate

Description

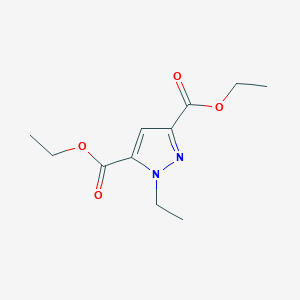

Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate is a pyrazole derivative featuring an ethyl group at the N1 position and two ethyl ester moieties at the 3- and 5-positions of the heterocyclic ring. This compound serves as a versatile synthon in organic synthesis, particularly in the construction of pharmaceuticals, agrochemicals, and coordination polymers. Its structure enables participation in cross-coupling reactions, alkylation, and hydrogen-bonding interactions, which are critical for its applications in materials science and drug design .

Properties

Molecular Formula |

C11H16N2O4 |

|---|---|

Molecular Weight |

240.26 g/mol |

IUPAC Name |

diethyl 1-ethylpyrazole-3,5-dicarboxylate |

InChI |

InChI=1S/C11H16N2O4/c1-4-13-9(11(15)17-6-3)7-8(12-13)10(14)16-5-2/h7H,4-6H2,1-3H3 |

InChI Key |

VWOCDEWCYJVZGE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by esterification. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can yield pyrazole alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) under mild conditions.

Major Products: The major products formed from these reactions include pyrazole carboxylic acids, pyrazole alcohols, and various substituted pyrazoles .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. It can participate in various chemical reactions, such as cyclization and substitution, leading to a diverse array of functionalized pyrazole derivatives.

Biology

- Biological Activities : Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate has been investigated for its potential antimicrobial and anticancer properties. Studies indicate that it may interact with neurotransmitter systems, particularly dopamine pathways, suggesting relevance in neuropharmacology.

- Antimicrobial Properties : Preliminary studies have shown that this compound exhibits significant antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents.

Medicine

- Drug Development : The compound has been explored as a precursor for drug development, particularly in designing enzyme inhibitors and receptor modulators. Its interactions with biological targets suggest potential therapeutic applications in treating neurological disorders.

- Anticancer Research : Research has highlighted its efficacy in inducing apoptosis in cancer cell lines, showcasing its potential as a lead compound for anticancer drug development.

Industry

- Agrochemicals : this compound is utilized in the production of agrochemicals due to its reactivity and ability to form derivatives that can enhance crop protection.

- Specialty Chemicals : The compound is also used in the synthesis of specialty chemicals that find applications in various industrial processes.

Data Tables

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuropharmacological | Potential interaction with dopamine pathways |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, indicating potent antibacterial effects comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies involving various cancer cell lines (MCF-7 for breast cancer and HeLa for cervical cancer) revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The IC50 values ranged from 10 to 30 µM across different cell lines, showcasing its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate (CAS 144689-94-1)

Diethyl 1-(4-fluorobenzyl)-1H-pyrazole-3,5-dicarboxylate (CAS 1361031-43-7)

- Structure : 4-Fluorobenzyl substituent at N1.

- Impact : The electron-withdrawing fluorine atom stabilizes the aromatic ring, altering electronic distribution and enhancing π-π stacking in crystal lattices.

- Applications: Potential in anticancer agents due to improved bioavailability .

Variation in Ester Groups

Dimethyl 1H-pyrazole-3,5-dicarboxylate (CAS 4077-76-3)

Diethyl 3,5-pyrazoledicarboxylate (CAS 37687-24-4)

- Structure: No substituent at N1 (parent compound).

- Impact : Higher acidity (pKa ~4.5 vs. ~5.8 for N1-ethyl derivative) due to unsubstituted NH group, facilitating coordination chemistry .

Functional Group Modifications

Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate (CAS 25313-19-3)

1-Ethyl-1H-pyrazole-3,5-dicarboxylic Acid (CAS 681015-26-9)

- Structure : Carboxylic acids instead of esters.

- Applications : Used in metal-organic frameworks (MOFs) due to strong chelation with transition metals (e.g., Co²⁺, Cu²⁺) .

Key Research Findings and Data Tables

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Table 2: Reactivity and Crystallographic Data

Biological Activity

Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a pyrazole ring with two ester groups at positions 3 and 5, and an ethyl group at position 1. This unique arrangement contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance, compounds derived from this pyrazole have demonstrated higher efficacy than standard antibiotics in certain assays.

Anticancer Potential

The compound has also been studied for its anticancer properties. A study investigated the cytotoxic effects of similar pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231) and found that certain derivatives exhibited significant cytotoxicity. Notably, when combined with doxorubicin, these compounds enhanced the drug's efficacy, suggesting a synergistic effect in treating resistant cancer types .

This compound interacts with neurotransmitter systems, particularly dopamine pathways. Its sodium salt form has been shown to form stable complexes with dopamine and amphetamines, indicating potential applications in neuropharmacology . The mechanism may involve modulation of receptor activity or enzyme inhibition.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Features |

|---|---|

| Diethyl 1H-pyrazole-3,5-dicarboxylate | Lacks the ethyl group at position 1; simpler structure |

| Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | Features methyl ester groups instead of ethyl; altered solubility |

| 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | The free acid form without esterification; different reactivity profile |

The specific substitution pattern of this compound imparts distinct reactivity and biological activity compared to its analogs. The combination of both ester groups and an ethyl group enhances its versatility in synthetic applications and potential therapeutic uses.

Case Studies

Study on Antiprotozoal Activity : A study published in Parasitology demonstrated that simple dialkyl pyrazole-3,5-dicarboxylates showed significant in vitro and in vivo activity against Trypanosoma cruzi and Leishmania species. The selectivity index for these compounds was notably higher than reference drugs used for treatment .

Neuropharmacological Studies : Another investigation highlighted the interaction of the sodium salt form of diethyl pyrazole with dopamine pathways. This interaction suggests potential therapeutic applications for neurological disorders like Parkinson's disease or depression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.